N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide

Description

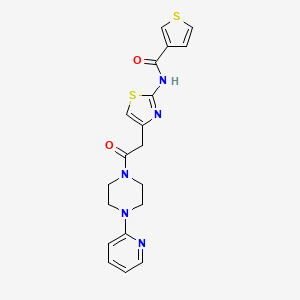

N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene-3-carboxamide group at the 2-position and a 2-oxoethylpiperazine-pyridine moiety at the 4-position. This compound’s structural complexity suggests applications in medicinal chemistry, where its hybrid architecture may target enzymes or receptors with high specificity .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c25-17(24-8-6-23(7-9-24)16-3-1-2-5-20-16)11-15-13-28-19(21-15)22-18(26)14-4-10-27-12-14/h1-5,10,12-13H,6-9,11H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMZQBQWMDSYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide, commonly referred to as compound 946336-50-1, is a synthetic molecule characterized by its complex structure, which includes a thiazole moiety, a piperazine ring, and a thiophene carboxamide. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 424.5 g/mol. The structure is defined by several key functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its versatility in medicinal chemistry, thiazoles have been associated with various biological activities including antimicrobial and anticancer properties.

- Piperazine Ring : This moiety often enhances pharmacological profiles by improving binding affinity to biological targets.

- Thiophene Carboxamide : This component may contribute to the compound's ability to interact with proteins involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiazole showed cytotoxic effects against various cancer cell lines, with some compounds achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation

A specific evaluation of this compound against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines revealed promising selectivity and potency. The compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating a strong potential for further development as an anticancer agent .

Anticonvulsant Activity

The thiazole moiety has also been linked to anticonvulsant effects. Research on similar compounds suggests that modifications in the piperazine structure can enhance the anticonvulsant activity through increased interaction with GABA receptors or sodium channels.

Comparative Analysis of Anticonvulsant Activity

| Compound | Median Effective Dose (ED50) | Median Toxic Dose (TD50) | Protection Index (PI) |

|---|---|---|---|

| Compound 1 | 18.4 mg/kg | 170.2 mg/kg | 9.2 |

| N-(4-(2-oxo... | TBD | TBD | TBD |

The protection index is calculated as , indicating the safety margin of the compound .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis : It could promote programmed cell death in cancer cells through activation of apoptotic pathways.

- Modulation of Neurotransmitter Systems : In anticonvulsant applications, it may enhance GABAergic transmission or inhibit excitatory neurotransmission.

Comparison with Similar Compounds

Thiophene-3-carboxamide Derivatives

Compounds such as 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) and N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) share the thiophene-3-carboxamide backbone but replace the thiazole-oxoethylpiperazine group with hydrazinyl-ethyl substituents .

Pyrazolo-Pyridine Carboxamides

Compounds like N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) and 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) feature pyrazolo-pyridine cores instead of thiazole-thiophene systems . The pyrazolo-pyridine scaffold may confer distinct electronic properties and metabolic stability compared to the thiazole-based target compound.

Piperazine Substitution Patterns

The target compound’s 4-(pyridin-2-yl)piperazin-1-yl group distinguishes it from analogs like (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate , which substitutes the pyridine ring with a pyrimidinyl-phenyl-piperazine moiety . The pyrimidine-phenyl group may enhance π-π stacking interactions but could reduce solubility due to increased hydrophobicity.

Linker and Functional Group Modifications

The 2-oxoethyl linker in the target compound is analogous to the ethyl linkers in methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) . However, the latter lacks the piperazine-pyridine group, limiting its ability to engage in hydrogen bonding or cation-π interactions.

Structural and Functional Data Table

| Compound Name | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thiophene-3-carboxamide | Thiazole-Thiophene | Pyridinylpiperazine, 2-oxoethyl | Kinase inhibition, GPCR modulation |

| 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) | Thiophene | Hydrazinyl-ethyl, isopropylamide | Hydrazine-based prodrugs |

| (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate | Pyrrolidine-Pyridine | Pyrimidinylphenylpiperazine | Targeted covalent inhibitors |

| N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) | Pyrazolo-Pyridine | Ethoxyphenyl, ethyl | Metabolic enzyme inhibition |

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Level: Basic/Intermediate

Answer:

The synthesis involves multi-step protocols, typically starting with coupling reactions between thiophene-3-carboxamide derivatives and functionalized thiazole intermediates. Key steps include:

- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres (N₂/Ar) to minimize oxidation .

- Thiazole ring cyclization via Hantzsch thiazole synthesis, requiring precise temperature control (reflux in ethanol/DMF) and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Piperazine substitution using Mitsunobu or nucleophilic substitution conditions, with yields improved by using excess pyridin-2-ylpiperazine (1.5–2.0 equiv) .

Yield optimization: Use column chromatography (silica gel, gradient elution) for purification, and characterize intermediates via ¹H/¹³C NMR and LC-MS to identify side products early .

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

- HPLC-PDA: Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

How can computational methods aid in predicting biological activity or optimizing synthesis?

Level: Advanced

Answer:

- Molecular docking: Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The pyridinylpiperazine moiety may interact with hydrophobic pockets, while the thiophene-carboxamide group engages in hydrogen bonding .

- DFT calculations: Predict reactivity of intermediates (e.g., Fukui indices for electrophilic/nucleophilic sites) to guide synthetic modifications .

- Reaction pathway modeling: Use Gaussian or ORCA to simulate reaction mechanisms (e.g., thiazole cyclization energy barriers) and optimize solvent/catalyst choices .

How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?

Level: Advanced

Answer:

Contradictions often arise from assay conditions or target specificity. Mitigation strategies:

- Standardize assays: Use consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times .

- Off-target profiling: Screen against related receptors/enzymes (e.g., PDE inhibitors, serotonin receptors) to rule out cross-reactivity .

- Metabolic stability testing: Assess compound degradation in liver microsomes (human vs. rodent) to explain potency discrepancies in vivo vs. in vitro .

What strategies are recommended for improving metabolic stability and bioavailability?

Level: Advanced

Answer:

- Prodrug design: Introduce ester or phosphate groups to the carboxamide moiety to enhance solubility .

- Structural analogs: Replace thiophene with furan or pyridine rings to reduce CYP450-mediated oxidation .

- Salt formation: Use hydrochloride or mesylate salts to improve aqueous solubility (test via shake-flask method) .

How can reaction mechanisms for key synthetic steps (e.g., thiazole formation) be experimentally validated?

Level: Intermediate/Advanced

Answer:

- Isotopic labeling: Use ¹⁵N-labeled thiourea precursors to track nitrogen incorporation into the thiazole ring via MS .

- Kinetic studies: Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak disappearance at ~1700 cm⁻¹) .

- Trapping intermediates: Quench reactions at timed intervals and isolate intermediates (e.g., thioamide adducts) for NMR analysis .

What are the best practices for assessing compound stability under varying storage conditions?

Level: Intermediate

Answer:

- Forced degradation studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC; common products include oxidized piperazine or hydrolyzed carboxamide .

- Lyophilization: Store as lyophilized powder at -20°C under argon to prevent hydrolysis/oxidation .

How do structural modifications (e.g., piperazine substituents) impact biological activity?

Level: Advanced

Answer:

- Piperazine substitution:

- 4-(Pyridin-2-yl)piperazine: Enhances binding to aminergic receptors (e.g., 5-HT₁A) via π-π stacking .

- Bulkier groups (e.g., 4-methylpiperazine): Reduce off-target activity but may decrease solubility .

- Thiophene vs. thiazole: Thiophene improves membrane permeability, while thiazole enhances metabolic stability .

What in vitro/in vivo models are most relevant for evaluating therapeutic potential?

Level: Intermediate

Answer:

- Cancer: NCI-60 cell panel for cytotoxicity; xenograft models (e.g., HCT-116) with dose escalation (10–100 mg/kg, oral) .

- CNS targets: Blood-brain barrier permeability assays (PAMPA-BBB) and rodent models for neuropathic pain .

- Safety: hERG inhibition assays (IC₅₀ >10 μM) and Ames test for mutagenicity .

How can researchers address low reproducibility in synthetic protocols?

Level: Intermediate

Answer:

- Detailed documentation: Record exact equivalents, solvent grades (HPLC vs. technical), and stirring rates .

- Quality control of reagents: Test starting materials for purity (NMR/LC-MS) to avoid side reactions .

- Collaborative validation: Reproduce protocols across labs with shared analytical standards .

Notes on Evidence Usage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.